molecular formula C12H9Br B14748359 4-Bromo-1,2-dihydroacenaphthylene CAS No. 4657-98-1

4-Bromo-1,2-dihydroacenaphthylene

Cat. No.: B14748359
CAS No.: 4657-98-1
M. Wt: 233.10 g/mol
InChI Key: DSWXRFLBTHXQCC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of acenaphthylene, where a bromine atom is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dihydroacenaphthylene typically involves the bromination of 1,2-dihydroacenaphthylene. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted acenaphthylene derivatives.

    Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.

    Reduction: Formation of 1,2-dihydroacenaphthylene.

Scientific Research Applications

4-Bromo-1,2-dihydroacenaphthylene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The pathways involved include the formation of reactive intermediates that can further react to form desired products .

Comparison with Similar Compounds

Properties

CAS No.

4657-98-1

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

IUPAC Name

4-bromo-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H9Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5H2

InChI Key

DSWXRFLBTHXQCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC(=C2)Br

Origin of Product

United States

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